molecular formula C15H16Cl2N4O3 B15171850 N-(2,4-dichlorophenyl)-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1H-imidazol-5-yl]acetamide

N-(2,4-dichlorophenyl)-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1H-imidazol-5-yl]acetamide

Cat. No.: B15171850
M. Wt: 371.2 g/mol
InChI Key: CYLNXQDPBDFDAT-UHFFFAOYSA-N
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Description

N-(2,4-dichlorophenyl)-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1H-imidazol-5-yl]acetamide is a synthetic organic compound that belongs to the class of imidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorophenyl)-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1H-imidazol-5-yl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the morpholine group: This step might involve nucleophilic substitution reactions where a morpholine derivative is introduced.

    Attachment of the acetamide group: This can be done through acylation reactions using acyl chlorides or anhydrides.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include:

    Catalysis: Using catalysts to increase reaction rates and selectivity.

    Purification: Employing techniques like crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorophenyl)-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1H-imidazol-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, amines, alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its effects on biological systems, including enzyme inhibition or receptor binding.

    Medicine: Investigating its potential as a therapeutic agent for treating diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1H-imidazol-5-yl]acetamide involves its interaction with specific molecular targets. These might include:

    Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces to modulate signaling pathways.

    Pathways: Affecting cellular pathways related to growth, apoptosis, or differentiation.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dichlorophenyl)-2-[2-(piperidin-4-yl)-4-oxo-4,5-dihydro-1H-imidazol-5-yl]acetamide
  • N-(2,4-dichlorophenyl)-2-[2-(pyrrolidin-4-yl)-4-oxo-4,5-dihydro-1H-imidazol-5-yl]acetamide

Uniqueness

N-(2,4-dichlorophenyl)-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1H-imidazol-5-yl]acetamide is unique due to the presence of the morpholine ring, which can impart distinct chemical and biological properties compared to its analogs with different heterocyclic rings.

Properties

Molecular Formula

C15H16Cl2N4O3

Molecular Weight

371.2 g/mol

IUPAC Name

N-(2,4-dichlorophenyl)-2-(2-morpholin-4-yl-5-oxo-1,4-dihydroimidazol-4-yl)acetamide

InChI

InChI=1S/C15H16Cl2N4O3/c16-9-1-2-11(10(17)7-9)18-13(22)8-12-14(23)20-15(19-12)21-3-5-24-6-4-21/h1-2,7,12H,3-6,8H2,(H,18,22)(H,19,20,23)

InChI Key

CYLNXQDPBDFDAT-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(C(=O)N2)CC(=O)NC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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